molecular formula C19H16N2O B13000722 (6-(Methyl(phenyl)amino)pyridin-3-yl)(phenyl)methanone

(6-(Methyl(phenyl)amino)pyridin-3-yl)(phenyl)methanone

Cat. No.: B13000722
M. Wt: 288.3 g/mol
InChI Key: VUSDYNZGGADXCJ-UHFFFAOYSA-N
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Description

(6-(Methyl(phenyl)amino)pyridin-3-yl)(phenyl)methanone is an organic compound that belongs to the class of aromatic ketones This compound features a pyridine ring substituted with a methyl(phenyl)amino group and a phenylmethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Methyl(phenyl)amino)pyridin-3-yl)(phenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as aldehydes and ammonia or amines.

    Substitution with Methyl(phenyl)amino Group:

    Attachment of the Phenylmethanone Group: The phenylmethanone group can be introduced through Friedel-Crafts acylation, where an acyl chloride reacts with the aromatic ring in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(6-(Methyl(phenyl)amino)pyridin-3-yl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds.

Scientific Research Applications

(6-(Methyl(phenyl)amino)pyridin-3-yl)(phenyl)methanone has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials, dyes, or other industrial chemicals.

Mechanism of Action

The mechanism of action of (6-(Methyl(phenyl)amino)pyridin-3-yl)(phenyl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA processes.

Comparison with Similar Compounds

Similar Compounds

    (6-(Methyl(phenyl)amino)pyridin-2-yl)(phenyl)methanone: Similar structure with the amino group at a different position on the pyridine ring.

    (6-(Methyl(phenyl)amino)pyridin-4-yl)(phenyl)methanone: Another positional isomer with the amino group at the 4-position.

    (6-(Methyl(phenyl)amino)pyridin-3-yl)(methyl)methanone: Similar compound with a methyl group instead of a phenyl group on the methanone moiety.

Uniqueness

(6-(Methyl(phenyl)amino)pyridin-3-yl)(phenyl)methanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of the pyridine ring, methyl(phenyl)amino group, and phenylmethanone group provides distinct properties that may not be present in other similar compounds.

Properties

Molecular Formula

C19H16N2O

Molecular Weight

288.3 g/mol

IUPAC Name

[6-(N-methylanilino)pyridin-3-yl]-phenylmethanone

InChI

InChI=1S/C19H16N2O/c1-21(17-10-6-3-7-11-17)18-13-12-16(14-20-18)19(22)15-8-4-2-5-9-15/h2-14H,1H3

InChI Key

VUSDYNZGGADXCJ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C2=NC=C(C=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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